molecular formula C11H10BrNO2 B15065081 Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15065081
M. Wt: 268.11 g/mol
InChI Key: UWUWNBVVWTVZAZ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of indole-based biological pathways and as a probe to investigate enzyme activities.

    Medicine: It is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate varies depending on its application:

Comparison with Similar Compounds

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives:

The unique combination of the bromine atom, methyl group, and carboxylate ester group in this compound makes it a distinct and valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 6-bromo-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-10(11(14)15-2)8-4-3-7(12)5-9(8)13-6/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUWNBVVWTVZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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